molecular formula C20H30O2 B164173 5,6-dehydroarachidonic acid CAS No. 58688-54-3

5,6-dehydroarachidonic acid

Cat. No.: B164173
CAS No.: 58688-54-3
M. Wt: 302.5 g/mol
InChI Key: GIOQWSLKUVKKAO-QNEBEIHSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dehydro Arachidonic Acid typically involves the modification of arachidonic acidThis can be achieved through various chemical reactions, including the use of acetylene derivatives and specific catalysts under controlled conditions .

Industrial Production Methods: Industrial production of 5,6-Dehydro Arachidonic Acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The compound is usually stored in ethanol solution and shipped under cold conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: 5,6-Dehydro Arachidonic Acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxy derivatives, while reduction can produce alkenes .

Scientific Research Applications

Cardiovascular Applications

Vasodilation Mechanism
Research has demonstrated that 5,6-DHA acts as an endothelium-derived hyperpolarizing factor (EDHF), promoting vasodilation in microvessels. A study indicated that 5,6-DHA induces a dose-dependent relaxation of isolated human microvessels through mechanisms involving endothelial calcium entry and hyperpolarization . This suggests potential therapeutic uses in managing conditions characterized by impaired vascular function.

Table: Effects of 5,6-DHA on Vasodilation

Study ReferenceMethodologyFindings
Isolated human microvesselsInduced dose-dependent vasodilation; inhibited by endothelial denudation.
Infusion in preconstricted veinsDemonstrated significant dilatory effects.

Inflammation and Immune Response

Role in Inflammatory Processes
Arachidonic acid and its metabolites, including 5,6-DHA, are known to influence inflammatory pathways. The conversion of AA to various eicosanoids plays a critical role in mediating inflammation. Studies have shown that metabolites like 5-hydroxyeicosatetraenoic acid (5-HETE), derived from arachidonic acid metabolism, can modulate inflammatory responses and may interact with pathways involving nuclear factor erythroid 2-related factor 2 (Nrf2) to regulate oxidative stress .

Cancer Research

Impact on Tumor Progression
Emerging research highlights the potential role of arachidonic acid metabolites in cancer biology. For instance, studies indicate that specific metabolites can influence tumor growth and metastasis. The metabolic profiling of arachidonic acid derivatives has been linked to colorectal cancer (CRC), with certain metabolites showing promise as biomarkers for disease progression . This suggests that 5,6-DHA and related compounds could be explored for their roles in cancer diagnostics and therapeutics.

Table: Arachidonic Acid Metabolites in Cancer

MetaboliteRole in CancerReference
5-HETEModulates androgen metabolism; influences cancer cell behavior
PGE2Associated with macrophage infiltration in CRC tumors

Metabolic Regulation

Effects on Lipid Metabolism
The intake of arachidonic acid has been shown to affect lipid profiles and metabolic outcomes. Systematic reviews indicate that increased dietary intake of arachidonic acid does not adversely affect blood lipids but may enhance platelet aggregation under certain conditions . This highlights the need for further exploration into how metabolites like 5,6-DHA can influence metabolic pathways and overall health.

Mechanism of Action

The primary mechanism of action of 5,6-Dehydro Arachidonic Acid involves the inhibition of 5-lipoxygenase. This enzyme is responsible for the conversion of arachidonic acid to leukotrienes, which are potent mediators of inflammation. By inhibiting 5-lipoxygenase, 5,6-Dehydro Arachidonic Acid reduces the production of leukotrienes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: 5,6-Dehydro Arachidonic Acid is unique due to the presence of an acetylene group at the 5,6 position. This structural modification imparts distinct biochemical properties, such as the ability to inhibit 5-lipoxygenase more effectively than its parent compound, arachidonic acid .

Biological Activity

5,6-dehydroarachidonic acid (5,6-DHA) is a metabolite derived from arachidonic acid (ARA), a polyunsaturated fatty acid that plays a critical role in various biological processes. Understanding the biological activity of 5,6-DHA is essential for elucidating its potential therapeutic applications, particularly in cardiovascular health and inflammatory responses.

Chemical Structure and Metabolism

5,6-DHA is characterized by the presence of a double bond between the 5th and 6th carbon atoms of the arachidonic acid chain. This structural modification influences its reactivity and biological function. ARA itself is subject to enzymatic metabolism through three primary pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways, leading to the formation of various bioactive lipids including prostaglandins and leukotrienes .

Biological Functions

Vasodilation and Endothelial Function

Research indicates that 5,6-DHA exhibits vasodilatory properties. A study demonstrated that this compound can induce dose-dependent vasodilation in isolated human microvessels. This effect is mediated through endothelial-dependent mechanisms involving calcium ion entry into endothelial cells . The vasodilatory response was partially inhibited by nitric oxide synthase (NOS) inhibitors, suggesting that nitric oxide plays a role in this process .

Inflammation and Immune Response

As a metabolite of ARA, 5,6-DHA is implicated in inflammatory processes. Arachidonic acid metabolites are known to modulate inflammation through various pathways. For instance, metabolites derived from the COX pathway are primarily pro-inflammatory, while those from the LOX pathway can have both pro-inflammatory and anti-inflammatory roles . The balance between these metabolites influences conditions such as cardiovascular diseases and inflammatory disorders.

Case Studies and Research Findings

  • Vasodilatory Mechanism Study :
    • Objective : To investigate the vasodilatory effects of 5,6-DHA.
    • Findings : The study found that 5,6-DHA induces vasodilation in human microvessels through an endothelial-dependent mechanism involving increased intracellular calcium levels .
    • Implications : This suggests potential therapeutic applications for managing conditions characterized by impaired vascular function.
  • Inflammation Modulation :
    • Objective : To assess how 5,6-DHA affects inflammation markers.
    • Findings : Research indicates that metabolites from the ARA pathway can influence inflammatory responses significantly. Increased levels of certain metabolites were associated with enhanced inflammatory markers in various disease states .
    • Implications : Understanding these interactions may lead to novel anti-inflammatory therapies targeting specific pathways.

Comparative Analysis of Arachidonic Acid Metabolites

MetabolitePathwayBiological Activity
Prostaglandins (e.g., PGE2)COXPro-inflammatory; involved in pain and fever
Leukotrienes (e.g., LTB4)LOXPro-inflammatory; mediates allergic responses
Epoxyeicosatrienoic acidsCYPVasodilatory; anti-inflammatory
This compoundDerived from ARAVasodilatory; potential role in endothelial function

Q & A

Basic Research Questions

Q. What experimental models are commonly used to study the biological activity of 5,6-dehydroarachidonic acid?

  • Methodological Answer : Studies often employ in vitro systems such as liver microsomes or mast cell models. For example, liver microsomes stimulated with NADPH are used to profile oxidative metabolites via liquid chromatography/MS, identifying epoxides (e.g., 5,6-trans-EET) and hydroxylated products . Mast cell activation assays (e.g., IgE-sensitized cells challenged with antigen or calcium ionophore A23187) are utilized to assess its role as a 5-lipoxygenase inhibitor, with β-hexosaminidase release as a marker of mediator secretion .

Q. How is this compound synthesized and characterized for research purposes?

  • Methodological Answer : The compound is typically synthesized via isomerization of arachidonic acid (AA) or chemical derivatization. Structural characterization involves nuclear magnetic resonance (NMR) and mass spectrometry (MS). For example, iodolactonization of 5,6-trans-AA produces 5,6-trans-EET, which is validated using standards and LC/MS retention time matching . Purity verification (≥98%) is achieved through HPLC with UV detection, as noted in supplier specifications .

Q. What are the primary analytical techniques for detecting this compound and its metabolites?

  • Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with UV detection or MS is standard for resolving metabolites like 5-HETE, LTC4, and LTB4 . Epoxide identification requires trans-configuration-specific standards, while hydroxylation products are quantified using radioimmunoassays or stable isotope dilution methods .

Advanced Research Questions

Q. How do researchers address contradictions in reported metabolic pathways of this compound?

  • Methodological Answer : Discrepancies arise due to competing oxidation of cis/trans double bonds by cytochrome P450 (CYP) isoforms. To resolve this, studies use isoform-specific inhibitors (e.g., anti-CYP2E1 antibodies) to isolate metabolic contributions. For instance, CYP2E1 preferentially generates 18- and 19-HETE isomers, while other isoforms produce epoxides . Cross-validation with isotopically labeled substrates and kinetic assays further clarifies pathway dominance .

Q. What strategies are employed to differentiate the biological effects of this compound from its cis-isomers?

  • Methodological Answer : Comparative stability assays (e.g., microsomal hydrolysis resistance of 5,6-trans-EET vs. cis-EET) and receptor-binding studies (e.g., leukotriene B4 receptor affinity tests) are critical. For example, this compound shows unique binding to LTB4 receptors with Ki values in the nanomolar range, distinct from cis-AA derivatives . Computational modeling of ligand-receptor interactions can also predict stereochemical selectivity .

Q. How can researchers optimize experimental designs to account for this compound’s dual role as a substrate and inhibitor?

  • Methodological Answer : Dose-response preincubation protocols are essential. For inhibitor studies, short preincubation periods (1–5 minutes) with this compound followed by thorough washing minimize off-target effects on secretory pathways while preserving 5-lipoxygenase inhibition . Parallel experiments with competitive substrates (e.g., exogenous AA) help distinguish metabolic interference from direct enzymatic inhibition .

Q. What advanced techniques are used to study the stability and degradation of this compound in biological systems?

  • Methodological Answer : Stability is assessed via glutathione conjugation assays (e.g., hepatic glutathione S-transferase activity) and hydrolysis kinetics in microsomal preparations. For example, 5,6-trans-EET resists hydrolysis and conjugation, unlike its cis counterpart, enabling tracer studies with deuterated analogs to track degradation . Accelerated stability testing under varying pH and temperature conditions further informs storage protocols .

Q. Data Analysis and Reproducibility

Q. How should researchers handle variability in metabolite yield across studies?

  • Methodological Answer : Normalize metabolite levels to internal standards (e.g., deuterated AA) and control for enzymatic activity differences (e.g., NADPH concentration in microsomal assays) . Statistical tools like ANOVA with post-hoc tests (e.g., Tukey’s HSD) identify batch effects or inter-lab variability. Open-access datasets and detailed supplementary methods enhance reproducibility .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?

  • Methodological Answer : Non-linear regression models (e.g., Hill equation) fit dose-response curves for IC50/EC50 determination. Bootstrap resampling or Bayesian hierarchical models account for heteroscedasticity in small-sample studies . For time-course data, mixed-effects models distinguish transient vs. sustained inhibitory effects .

Q. Ethical and Reporting Standards

Q. How can researchers ensure compliance with ethical guidelines when using animal-derived models for this compound studies?

  • Methodological Answer : Adhere to institutional animal care protocols (e.g., IACUC approval) and report euthanasia methods, tissue sourcing, and cell line authentication. For mast cell studies, disclose donor-specific details (e.g., murine strain) to address reproducibility concerns .

Q. What metadata is critical for publishing reproducible studies on this compound?

  • Methodological Answer : Include CAS number (58688-54-3), purity verification methods, storage conditions (e.g., ethanol solution at −80°C), and batch-specific activity data . Follow Beilstein Journal guidelines for experimental rigor, such as depositing raw chromatograms/spectra in supplementary materials .

Properties

IUPAC Name

(8Z,11Z,14Z)-icosa-8,11,14-trien-5-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13H,2-5,8,11,14,17-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIOQWSLKUVKKAO-QNEBEIHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC#CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\CC#CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58688-54-3
Record name Eicosa-8,11,14-trien-5-ynoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058688543
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

5,6-dehydroarachidonic acid
5,6-dehydroarachidonic acid
5,6-dehydroarachidonic acid
5,6-dehydroarachidonic acid
5,6-dehydroarachidonic acid
5,6-dehydroarachidonic acid

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